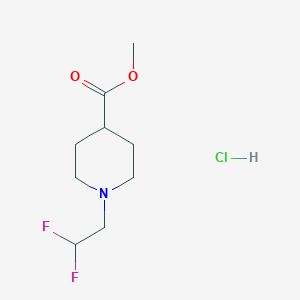

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted for free base):

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands:

Mass Spectrometry

Table 1. Summary of Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.7 ppm (s, 3H) | Methyl ester (-OCH₃) |

| ¹³C NMR | δ 173 ppm (C=O) | Ester carbonyl |

| IR | 1740 cm⁻¹ | C=O stretch |

| MS | m/z 244 ([M+H]⁺) | Molecular ion |

Properties

IUPAC Name |

methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRISJCRINNSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine-4-Carboxylate Derivatives

The most direct route involves alkylation of methyl piperidine-4-carboxylate with 2,2-difluoroethyl halides (e.g., bromide or chloride). This method leverages the nucleophilicity of the piperidine nitrogen under basic conditions.

Procedure :

- Deprotonation : Methyl piperidine-4-carboxylate is treated with a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$) in a polar aprotic solvent like $$ N,N $$-dimethylformamide (DMF) at elevated temperatures (80–100°C).

- Alkylation : Introduction of 2,2-difluoroethyl bromide ($$ \text{BrCH}2\text{CF}2\text{H} $$) facilitates nucleophilic substitution, forming the 1-(2,2-difluoroethyl) intermediate.

- Salt Formation : The free base is treated with hydrochloric acid (HCl) in ether or aqueous medium to yield the hydrochloride salt.

Optimization Insights :

- Solvent Choice : DMF enhances reaction rates due to its high polarity, as evidenced in spiro-piperidine alkylation protocols.

- Catalysis : Phosphomolybdic acid, used in analogous oxidations, may improve efficiency in multi-step syntheses.

Table 1: Alkylation Conditions from Analogous Piperidine Syntheses

Reductive Amination Pathways

Reductive amination offers an alternative route by condensing a ketone precursor (e.g., 4-carbomethoxypiperidone) with 2,2-difluoroethylamine, followed by reduction.

Procedure :

- Condensation : 4-Carbomethoxypiperidone reacts with 2,2-difluoroethylamine in the presence of a dehydrating agent (e.g., molecular sieves).

- Reduction : Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) or hydrogen/palladium selectively reduces the imine intermediate.

- Salt Formation : Acidic workup with HCl yields the hydrochloride.

Challenges :

- Selectivity : Competing reduction of the ester group necessitates mild conditions.

- Amine Availability : 2,2-Difluoroethylamine may require custom synthesis, increasing complexity.

Alternative Methods from Patent Literature

Patent CN102887854B describes oxidizing 4-methylpiperidine-2-carboxylate esters with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and phosphomolybdic acid, followed by reduction. Adapting this approach:

- Oxidation : Introduce an oxygen atom at the piperidine nitrogen using $$ \text{H}2\text{O}2 $$/phosphomolybdic acid.

- Reduction : Catalytic hydrogenation ($$ \text{H}2/\text{Pd} $$) or chemical reductants (e.g., $$ \text{NaBH}4 $$) restore the amine, enabling difluoroethylation.

Advantages :

- Catalyst Efficiency : Phosphomolybdic acid enhances $$ \text{H}2\text{O}2 $$ activity, reducing oxidant consumption.

- Scalability : High yields (85–90%) reported for analogous compounds.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Purification and Yield Enhancement

- Column Chromatography : Silica gel purification with methanol/chloroform gradients (1:20) effectively isolates intermediates.

- Crystallization : Hydrochloride salts often precipitate from ethanol/ether mixtures, simplifying isolation.

Analytical Characterization

Spectroscopic Validation :

- $$ ^1\text{H} $$ NMR : Peaks for the difluoroethyl group ($$ \delta $$ 5.0–6.0 ppm, splitting due to $$ ^2J_{HF} $$) and piperidine protons ($$ \delta $$ 2.5–3.5 ppm).

- Mass Spectrometry : Molecular ion peak at $$ m/z $$ 243.68 [M+H]$$^+$$.

Purity Assessment :

- HPLC : Reverse-phase columns (e.g., Symmetry C18) with acetonitrile/water gradients resolve impurities.

Applications and Derivative Synthesis

The hydrochloride salt serves as a precursor for:

- Anticoagulants : Analogous to argatroban intermediates.

- Neuroactive Agents : Structural similarity to 4-arylpiperidines.

Derivatization Opportunities :

- Ester Hydrolysis : Conversion to the carboxylic acid for coupling reactions.

- N-Functionalization : Further alkylation or acylation at the piperidine nitrogen.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization:

The hydrochloride salt form enhances water solubility, facilitating hydrolysis in polar solvents .

Nucleophilic Substitution at the Difluoroethyl Group

The 2,2-difluoroethyl group participates in nucleophilic substitutions, though its reactivity is modulated by electron-withdrawing fluorine atoms:

Example Reaction:

Fluorine’s electronegativity reduces the leaving group ability of F⁻, necessitating elevated temperatures. This substitution pathway has been exploited to introduce sulfur- or nitrogen-containing groups for pharmaceutical applications .

C–H Activation and Arylation

The piperidine ring undergoes directed C–H activation at the C-2 position, enabling arylation reactions:

| Catalyst System | Substrate Scope | Yield Range |

|---|---|---|

| Pd(OAc)₂, Cu(OAc)₂ | Aryl iodides/bromides | 45–72% |

| Ru-based catalysts | Heteroaryl halides | 38–65% |

This reaction leverages the ester group as a directing group, with the difluoroethyl substituent minimally interfering due to its steric and electronic properties .

Amide Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) engages in peptide-type couplings:

Standard Protocol:

-

Reagents : HATU, DCC, or EDCl with HOBt

-

Applications : Synthesis of kinase inhibitors (e.g., protein kinase D inhibitors)

A representative coupling with aminopyrazine yielded inhibitors with IC₅₀ values < 100 nM in cellular assays .

Reduction and Hydrogenation

The piperidine ring’s tertiary amine can be further functionalized via reductive amination or hydrogenation:

Key Observations:

-

Catalytic hydrogenation (H₂, Pd/C) reduces double bonds in conjugated systems without affecting fluorine substituents .

-

Reductive amination with aldehydes/ketones modifies the amine group, enhancing drug-like properties .

Acid-Base Reactions and Salt Formation

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility:

Adjusting pH to >7 precipitates the free base, while acidic conditions stabilize the salt form .

Thermal Decomposition

At temperatures >200°C, the compound decomposes via pathways including:

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is utilized in the synthesis of complex organic molecules. Its unique properties make it a valuable intermediate in drug development processes, particularly for compounds targeting neurological disorders and pain management.

- Potential Biological Activities :

- Analgesic effects

- Anti-inflammatory properties

- Anticancer activity

Research has indicated that derivatives of piperidine can induce apoptosis in cancer cell lines, suggesting that structural modifications to this compound could enhance its cytotoxicity against specific tumors .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing treatments for various diseases.

- Key Enzymes Targeted :

- Acetylcholinesterase (AChE)

- Histone methyltransferase EZH2

Studies indicate that compounds with similar piperidine structures exhibit promising inhibition of these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and certain cancers .

Receptor Binding Studies

Preliminary data suggests that this compound may interact with neurotransmitter receptors, influencing pathways related to pain perception and inflammation. The difluoroethyl group may enhance binding affinity and specificity to these targets.

Anticancer Activity

Research has shown that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. For example, studies demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells when compared to standard treatments .

Enzyme Inhibition

In enzyme inhibition studies, this compound has been shown to effectively inhibit AChE activity. This property is significant for developing therapeutic agents aimed at neurodegenerative diseases .

Safety Profile

Toxicity assessments have indicated that the compound does not exhibit acute toxicity in animal models up to doses of 2000 mg/kg. This favorable safety profile supports further development for clinical applications.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoroethyl group may enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other piperidine-based derivatives, such as 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0, molecular formula C₁₈H₂₁NO·HCl), which shares a piperidine backbone but differs in substituents and functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Property | Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate HCl | 4-(Diphenylmethoxy)piperidine HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₆F₂NO₂·HCl | C₁₈H₂₁NO·HCl |

| Molecular Weight | 263.70 g/mol | 303.83 g/mol |

| Key Substituents | 2,2-difluoroethyl, methyl ester | Diphenylmethoxy |

| Solubility | High in polar solvents (e.g., water, methanol) | Likely lower due to hydrophobic diphenyl groups |

| Fluorination | Two fluorine atoms | None |

| Potential Applications | Drug candidates (e.g., CNS targets) | Intermediate for antihistamines |

Key Differences and Implications

Steric Bulk : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl adds significant steric hindrance, which may limit its utility in applications requiring membrane permeability or rapid diffusion.

Biological Activity

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoroethyl group and a carboxylate moiety. The presence of the difluoroethyl group is significant as it may influence the compound's chemical reactivity and biological interactions, enhancing binding affinity to various biological targets.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating biological pathways. The difluoroethyl substituent may enhance the compound's binding properties, potentially leading to increased efficacy in therapeutic applications.

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. A study involving various piperidine compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that structural modifications can enhance cytotoxicity . For instance, compounds with similar piperidine structures have shown promising results against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neurological Effects

The compound may also possess neuroactive properties due to its potential interactions with neurotransmitter systems. Similar piperidine derivatives have been investigated for their effects on acetylcholinesterase (AChE) inhibition, which is crucial in treating conditions such as Alzheimer's disease . The modulation of neurotransmitter systems could provide therapeutic benefits in managing neurodegenerative disorders.

3. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory effects. Its structural characteristics allow it to interact with pain perception pathways, indicating potential applications in pain management therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique position of this compound among other piperidine derivatives:

| Compound Name | Anticancer Activity | Neurological Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | Potential | Yes |

| Piperidinone derivative (EF24 analog) | Yes | Yes | Limited |

| Other piperidine derivatives | Variable | Yes | Yes |

Case Study 1: Antitumor Activity

In a recent study on piperidine derivatives, researchers synthesized a new analog that demonstrated superior IKKb inhibitory properties compared to existing drugs. This analog's structural features allowed for stable interactions within the IKKb catalytic pocket, showcasing the importance of molecular design in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Another study focused on piperidine-based compounds showed significant AChE inhibition, which is essential for cognitive function. The introduction of piperidine moieties improved brain exposure and dual inhibition capabilities against both AChE and butyrylcholinesterase (BuChE), indicating potential for treating Alzheimer's disease .

Q & A

Basic: What are the recommended methods for synthesizing methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride?

Answer:

The synthesis typically involves functionalizing the piperidine ring at the 4-position with a difluoroethyl group. A general approach includes:

- Step 1: Reacting 4-hydroxypiperidine with ethyl 2,2-difluoroacetate under basic conditions to introduce the difluoroethyl moiety via nucleophilic substitution .

- Step 2: Methyl esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., HCl) to yield the final product.

- Purification: Column chromatography or recrystallization ensures ≥95% purity, as validated by HPLC and NMR .

Basic: How can researchers characterize the structural and chemical properties of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the piperidine backbone, difluoroethyl substituent, and ester group. For example, the CF₂ group shows distinct ¹⁹F NMR signals at δ -120 to -125 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 207.22 (C₉H₁₅F₂NO₂) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen bonding patterns, critical for understanding solid-state stability .

Advanced: How do structural analogs with halogenated substituents (e.g., chloro vs. difluoro) influence biological activity?

Answer:

Comparative studies on analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) reveal:

- Electronegativity: Fluorine atoms enhance metabolic stability and membrane permeability compared to chlorine due to stronger C-F bonds and reduced steric hindrance .

- Receptor Binding: Difluoroethyl groups may alter binding affinity to enzymes like AMP-activated protein kinase (AMPK), as seen in fluorinated pyrrolidine derivatives .

- Experimental Design: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking for spatial analysis .

Advanced: What strategies mitigate stability issues during storage or experimental use?

Answer:

- Storage Conditions: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or degradation of the difluoroethyl moiety .

- Buffered Solutions: Use pH 7.4 phosphate-buffered saline (PBS) for in vitro assays to minimize ester hydrolysis. Monitor stability via UV-Vis spectroscopy at λ = 260 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell line viability, ATP levels) using positive controls like meperidine hydrochloride, a known opioid receptor ligand .

- Meta-Analysis: Cross-reference data from PubChem and regulatory documents (e.g., USP-NF) to identify batch-specific impurities affecting activity .

- Dose-Response Studies: Perform EC₅₀/IC₅₀ comparisons across multiple concentrations to rule out off-target effects .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., AMPK activation) with recombinant enzymes and ADP-Glo™ kits .

- Cellular Uptake: Radiolabel the compound with ¹⁸F for PET imaging to track permeability in blood-brain barrier models .

- Cytotoxicity: MTT assays in HEK-293 or HepG2 cells at 10–100 μM concentrations, with LC₅₀ calculations .

Advanced: What mechanistic insights exist for its interaction with neurological targets?

Answer:

- Opioid Receptor Mimicry: Structural similarity to meperidine suggests potential μ-opioid receptor binding. Use competitive binding assays with [³H]-naloxone .

- Ion Channel Modulation: Fluorine substituents may enhance interactions with voltage-gated sodium channels, assessed via patch-clamp electrophysiology .

Advanced: How can analytical methods be optimized for trace impurity detection?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.